molecular formula C22H18O3 B11663177 3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11663177
M. Wt: 330.4 g/mol
InChI Key: SIWUXFUTPKPCHY-UHFFFAOYSA-N
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Description

3-[(2,5-DIMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the benzopyran core. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form the benzopyran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-DIMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-[(2,5-DIMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
  • 3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYLBENZO[C]CHROMEN-6-ONE

Uniqueness

3-[(2,5-DIMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of the 2,5-dimethylphenylmethoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C22H18O3/c1-14-7-8-15(2)16(11-14)13-24-17-9-10-19-18-5-3-4-6-20(18)22(23)25-21(19)12-17/h3-12H,13H2,1-2H3

InChI Key

SIWUXFUTPKPCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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